2-(3-Fluorophenyl)-2-methoxyacetic acid
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Overview
Description
2-(3-Fluorophenyl)-2-methoxyacetic acid is an organic compound that features a fluorine atom attached to the phenyl ring and a methoxy group attached to the acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-2-methoxyacetic acid typically involves the introduction of the fluorine atom and the methoxy group onto the phenylacetic acid backbone. One common method involves the use of fluorobenzene as a starting material, which undergoes a series of reactions including halogenation, methylation, and carboxylation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often utilize advanced techniques such as catalytic reactions and continuous flow systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-2-methoxyacetic acid can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(3-Fluorophenyl)-2-methoxyacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-2-methoxyacetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy group can influence its solubility and reactivity. These interactions can lead to various biological effects, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
3-Fluorophenylacetic acid: Similar structure but lacks the methoxy group.
2-Methoxyphenylacetic acid: Similar structure but lacks the fluorine atom.
2-(4-Fluorophenyl)-2-methoxyacetic acid: Similar structure but with the fluorine atom in a different position.
Uniqueness
2-(3-Fluorophenyl)-2-methoxyacetic acid is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical properties and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H9FO3 |
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Molecular Weight |
184.16 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-2-methoxyacetic acid |
InChI |
InChI=1S/C9H9FO3/c1-13-8(9(11)12)6-3-2-4-7(10)5-6/h2-5,8H,1H3,(H,11,12) |
InChI Key |
RUEOWXMUAGCDCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC(=CC=C1)F)C(=O)O |
Origin of Product |
United States |
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